5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one
Overview
Description
5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C15H11N3O3 and its molecular weight is 281.271. The purity is usually 95%.
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Scientific Research Applications
Behavioral Pharmacology
Research has explored the anxiolytic and antidepressant potential of selective serotonin receptor antagonists, demonstrating the utility of these compounds in treating anxiety and affective disorders. While the specific compound of interest was not directly studied, this research highlights the broader context of serotonin receptor antagonism in pharmacology (T. Hudzik et al., 2003).
Photochromism and Applications
The photochromic activity of ortho-nitrobenzylpyridines, related to structural and spectroscopic changes upon light exposure, suggests potential applications in photon-based electronics. This research indicates the significance of nitro-substituted compounds in developing new materials with photoresponsive properties (P. Naumov, 2006).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, which share structural similarities with 5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one, have been identified for their broad biological potentials including anti-fungal, anti-tubercular, and anti-tumor activities. This extensive review underlines the importance of isoquinoline compounds in modern therapeutics and their role in developing novel pharmacotherapeutic applications (K. Danao et al., 2021).
Applications in Energetic Materials
The study of nitro-substituted compounds, including NTO and its salts, in the context of high-energy materials demonstrates their potential applications beyond pharmacology. Research into the crystal structure, thermolysis, and applications of these compounds reveals their significance in developing explosives and propellants (Gurdip Singh & S. Felix, 2003).
Catalysis and Organic Synthesis
Research focusing on the synthesis of heterocyclic compounds, including pyrano[2,3-d]pyrimidine derivatives using hybrid catalysts, highlights the chemical versatility and potential of nitro-substituted compounds in facilitating organic reactions. This area of research is critical for developing new methodologies in drug synthesis and material science (Mehul P. Parmar et al., 2023).
Properties
IUPAC Name |
5-nitro-2-(pyridin-2-ylmethyl)isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-13-5-3-6-14(18(20)21)12(13)7-9-17(15)10-11-4-1-2-8-16-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZIGEKJGOZFBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC3=C(C2=O)C=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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